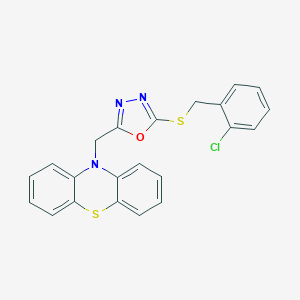![molecular formula C19H13N5OS B292921 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound belongs to the family of thienopyrimidines and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-angiogenic agent, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under various conditions. Additionally, the compound has shown promising results in various scientific research applications. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one. One potential direction is to further explore the compound's potential as an anticancer agent. Additionally, the compound could be studied for its potential as an anti-inflammatory agent and anti-angiogenic agent. Further research could also focus on improving the compound's solubility in water, which could make it more useful in certain experiments. Finally, the compound could be studied for its potential as a therapeutic agent for other diseases beyond cancer and inflammation.
Méthodes De Synthèse
The synthesis of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a multi-step process that involves the reaction of various reagents. The synthesis method begins with the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzimidazole. The next step involves the reaction of 2-(2-chloroacetyl)benzimidazole with 2-aminothiophenol to form 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has shown promising results in various scientific research applications. The compound has been studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in various animal models.
Propriétés
Formule moléculaire |
C19H13N5OS |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25) |
Clé InChI |
CBVLAZRZVZETGE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)
![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)


![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)